molecular formula C23H21N3O4S2 B492810 4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE CAS No. 690643-93-7

4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE

Cat. No.: B492810
CAS No.: 690643-93-7
M. Wt: 467.6g/mol
InChI Key: LJRDBLMYHTUHBW-UHFFFAOYSA-N
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Description

4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxybenzenesulfonamido group and benzothiazolyl group make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-15-25-21-12-18(10-11-22(21)31-15)26-23(27)17-8-6-16(7-9-17)14-24-32(28,29)20-5-3-4-19(13-20)30-2/h3-13,24H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRDBLMYHTUHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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